N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide
Description
N-(4-Fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide is a synthetic amide derivative featuring a fluorinated nitrobenzene moiety linked to a pyrrolidine-substituted butanamide scaffold. Its structure combines electron-withdrawing groups (fluoro and nitro) on the aromatic ring with a polar, nitrogen-containing pyrrolidine ring, which may enhance solubility and modulate biological interactions. The compound’s structural complexity positions it as a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-4-oxo-4-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4/c15-11-4-3-10(9-12(11)18(21)22)16-13(19)5-6-14(20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCVNPLIWDPFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide typically involves a multi-step process. One common method includes the acylation of 4-fluoro-3-nitroaniline with a suitable acylating agent, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: N-(4-amino-3-fluorophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-oxo-4-(pyrrolidin-1-yl)butanoic acid and 4-fluoro-3-nitroaniline
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Nitrophenyl)-3-oxobutanamide
- Key Differences : Lacks the fluorine substituent and pyrrolidine ring present in the target compound.
- Synthesis: Prepared via cyclocondensation of 4-methylbenzaldehyde, ethyl cyanoacetate, and ammonium acetate in acetic acid .
- Properties : Lower molecular weight (279.3 g/mol vs. ~351.3 g/mol for the target compound) and reduced lipophilicity due to absence of fluorine and pyrrolidine.
4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Key Similarities : Shares the nitroaryl amide backbone.
- Key Differences : Incorporates a benzodioxole-thioxopyrimidine system instead of a pyrrolidine-ketone motif.
- Synthesis: Utilizes n-butanol as a solvent, differing from the acetic acid-based method for simpler amides .
- Properties : Higher melting point (>250°C) due to extended aromaticity and hydrogen-bonding capacity.
Fluorinated Heterocyclic Derivatives from
Example 53: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Similarities : Fluorinated aromatic systems and amide linkages.
- Key Differences : Chromen-pyrazolopyrimidine core introduces rigidity and planar geometry, contrasting with the flexible butanamide chain of the target compound.
- Properties : Higher molecular weight (589.1 g/mol) and melting point (175–178°C), attributed to fused heterocycles .
- Applications : Designed as kinase inhibitors, highlighting the role of fluorine in enhancing target binding and metabolic stability.
Butanamide Derivatives from
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Key Similarities : Butanamide backbone and sulfonamide/pyrimidine substituents.
- Key Differences : Chloropyridinyl and cyclopropane sulfonamide groups replace the nitrofluoroaryl-pyrrolidine system.
- Applications : Acts as a CTPS1 inhibitor for proliferative diseases, emphasizing the importance of sulfonamide and pyrimidine motifs in enzyme inhibition .
Pyrrolidine-Containing Compounds from
N-{4-[(4-Dimethylaminobenzylidene)amino]-6-[[(4-dimethylaminophenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-4-oxo-4-pyrrolidin-1-yl-butylamide
- Key Similarities : Contains the 4-oxo-4-(pyrrolidin-1-yl)butanamide moiety.
- Key Differences: Incorporates triazine and dimethylaminophenyl groups, enhancing π-π stacking and solubility.
- Synthesis : Uses multistep condensation, reflecting the complexity of integrating triazine and pyrrolidine units .
Comparative Data Table
Key Research Findings
- Fluorine Impact: Fluorine in the target compound likely improves bioavailability and target affinity compared to non-fluorinated analogues like N-(4-nitrophenyl)-3-oxobutanamide .
- Pyrrolidine Role : The pyrrolidine ring may enhance solubility and conformational flexibility, contrasting with rigid heterocycles in Example 53 .
Biological Activity
N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide is a synthetic organic compound categorized as an amide. It possesses a unique structure characterized by the presence of a fluoro-nitrophenyl group and a pyrrolidinyl moiety attached to a butanamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16FN3O4 |
| Molar Mass | 309.29 g/mol |
| CAS Number | 331459-64-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Acylation : Reacting 4-fluoro-3-nitroaniline with an acylating agent.
- Nucleophilic Substitution : Introducing the pyrrolidinyl group.
- Reaction Conditions : Utilizing organic solvents like dichloromethane or acetonitrile, often with catalysts such as triethylamine or pyridine to facilitate the reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biological pathways, leading to various pharmacological effects. The exact mechanisms and targets depend on the context of its application .
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic properties, including:
- Anti-inflammatory Effects : It may act on pathways involved in inflammation.
- Analgesic Properties : Potentially useful for pain management.
These applications are under investigation, and further studies are needed to elucidate its efficacy and safety profiles in clinical settings .
Case Studies and Research Findings
- In Vitro Studies : Initial studies have shown that derivatives of this compound can exhibit selective binding to certain receptors, potentially influencing neurotransmitter systems relevant to mood disorders and pain perception .
- Toxicity Assessments : Preliminary toxicity studies suggest that while the compound shows promise, it also exhibits some cytotoxic effects at higher concentrations, necessitating further evaluation of its safety profile .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the nitrophenyl or pyrrolidinyl groups can significantly alter the biological activity of the compound, highlighting the importance of structural optimization in drug development .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step condensation approach. A common strategy involves coupling a nitro-substituted fluoroaniline derivative with a pyrrolidine-containing carbonyl intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF to minimize side reactions .
- Nitro group stability : Maintain temperatures below 60°C during nitration steps to prevent decomposition .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while methanol/ethanol mixtures improve crystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm regiochemistry of the 4-fluoro-3-nitrophenyl group via H NMR (e.g., aromatic proton splitting patterns) and C NMR (e.g., carbonyl resonance at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and detect impurities (<2%) .
- HPLC : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm assess purity .
- Elemental analysis : Validate elemental composition (C, H, N) within ±0.3% theoretical values .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Mitigation approaches include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially for pyrrolidine ring conformers .
- Variable-temperature NMR : Identify dynamic processes (e.g., amide bond rotation) by analyzing signal splitting at 25°C vs. −40°C .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction, though challenging due to nitro group sensitivity .
- Solvent standardization : Use deuterated DMSO or CDCl for consistent peak referencing .
Advanced: How does the electronic environment of the 4-fluoro-3-nitrophenyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing nitro and fluorine groups activate the aromatic ring for nucleophilic attack:
- Meta-directing effects : The nitro group directs substituents to the meta position, while fluorine enhances electrophilicity at the para site .
- Kinetic studies : Monitor reactions (e.g., SNAr with amines) via HPLC to determine rate constants () under varying pH (7–10) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
Advanced: What are the implications of the pyrrolidine moiety on solubility and pharmacokinetic properties?
Methodological Answer:
The pyrrolidine ring enhances lipophilicity (logP ~2.5) but reduces aqueous solubility. Strategies to balance properties include:
- Salt formation : Hydrochloride salts improve solubility in PBS (pH 7.4) by ~30% .
- Metabolic stability : In vitro microsomal assays (human liver microsomes) show pyrrolidine reduces CYP450-mediated oxidation compared to piperidine analogs .
- Permeability assays : Caco-2 cell models indicate moderate permeability (P ~5 × 10 cm/s), suggesting oral bioavailability potential .
Advanced: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) reveals decomposition onset at ~150°C .
- Photostability : Expose to UV light (320–400 nm) for 48h; monitor degradation via HPLC (peak area reduction <10% acceptable) .
- Solution stability : Store in DMSO at −20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .
Advanced: What in vitro assays are recommended to evaluate biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cellular cytotoxicity : MTT assays (IC determination) in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Protein binding : Equilibrium dialysis (human serum albumin) quantifies unbound fraction (<5% suggests high plasma protein binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
